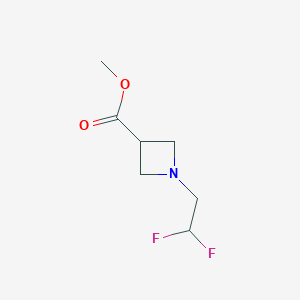

Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate

Description

Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate is a fluorinated azetidine derivative characterized by a 2,2-difluoroethyl substituent on the nitrogen atom of the azetidine ring and a methyl ester group at the 3-position. This compound belongs to a class of small heterocyclic molecules with applications in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules or fluorinated pharmacophores. The 2,2-difluoroethyl group enhances metabolic stability and lipophilicity, while the azetidine ring contributes to conformational rigidity, making it a valuable scaffold in drug design .

Properties

IUPAC Name |

methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c1-12-7(11)5-2-10(3-5)4-6(8)9/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFLZXOXCHJURD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)CC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate typically involves the reaction of 2,2-difluoroethylamine with a suitable azetidine precursor under controlled conditions. One common method involves the use of a [2 + 2] cycloaddition reaction between an aziridine and an alkene, followed by esterification to introduce the methyl ester group . The reaction conditions often require the use of a catalyst, such as a Lewis acid, and may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the azetidine ring .

Scientific Research Applications

Synthesis Techniques

The synthesis of methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate can be achieved through various methods, including:

- Phosphine-Promoted Reactions : Utilizing phosphine as a catalyst in tandem reactions can yield polyfunctionalized azetidines efficiently .

- Late-Stage Difluoromethylation : This method involves the introduction of difluoromethyl groups into existing frameworks, enhancing the compound's bioactivity .

Anticancer Activity

Preliminary studies have indicated that derivatives of azetidine compounds, including methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate, exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Against Tumor Cells : Research has shown that fluorinated azetidines can effectively inhibit the growth of human acute myeloid leukemia (HL60) cells, suggesting their potential as anticancer agents .

Medicinal Chemistry

The incorporation of fluorine into drug candidates is a common strategy to enhance their efficacy. Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate serves as a scaffold for developing new drugs targeting specific biological pathways:

- Estrogen Receptor Modulators : Compounds with similar structures have been evaluated for their ability to modulate estrogen receptors, which are critical in breast cancer treatment. The presence of difluoroethyl groups may influence the binding affinity and selectivity towards estrogen receptors .

Case Study 1: Antitumor Activity Evaluation

In one study, researchers synthesized a series of fluorinated azetidine derivatives and tested their cytotoxic effects on HL60 cells. The results indicated that modifications at the azetidine ring significantly impacted their potency. Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate was among those that showed promising results with low IC50 values .

Case Study 2: Pharmacokinetic Profiling

Another investigation focused on the pharmacokinetic properties of methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate. The study highlighted its favorable absorption and distribution characteristics compared to non-fluorinated analogs. The compound demonstrated extended half-life and high oral bioavailability in animal models, making it a suitable candidate for further development in oral therapies .

Mechanism of Action

The mechanism of action of methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoroethyl group can enhance the compound’s stability and binding affinity, contributing to its overall efficacy .

Comparison with Similar Compounds

Key Structural Features :

- Azetidine core : A four-membered saturated ring (1 nitrogen, 3 carbons).

- Substituents :

- 2,2-Difluoroethyl group (-CH2CF2) at the azetidine nitrogen.

- Methyl ester (-COOCH3) at the 3-position.

- Molecular formula: Inferred as C8H13F2NO2 (based on structural analogs in ).

Comparison with Similar Compounds

Below is a detailed comparison of Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate with structurally related azetidine derivatives, focusing on molecular properties, substituent effects, and available data.

Table 1: Comparative Analysis of Azetidine Derivatives

Notes: Inferred from Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate () by replacing the ethyl ester with a methyl group and adjusting the substituent.

Substituent Effects on Physicochemical Properties

Fluorination Pattern: 2,2-Difluoroethyl (target compound): The geminal difluorination reduces basicity and enhances metabolic stability compared to non-fluorinated analogs. This substitution is less sterically demanding than the 1,3-difluoropropan-2-yl group in the ethyl variant (), which introduces a branched fluorinated chain .

Ethyl ester (): Increases lipophilicity (logP ~1.2 higher than methyl), favoring membrane permeability .

Biological Activity

Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, alongside relevant case studies and data tables.

Chemical Structure and Synthesis

Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate belongs to the azetidine family of compounds, characterized by a four-membered nitrogen-containing ring. The presence of the 2,2-difluoroethyl group is significant as it can enhance the compound's biological activity through increased lipophilicity and stability.

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. For instance, a common synthetic route may involve the reaction of an appropriate carboxylic acid with an amine derivative followed by cyclization to form the azetidine ring.

Anticancer Properties

Research indicates that compounds with an azetidine structure exhibit significant anticancer activity. A study highlighted the antiproliferative effects of azetidinone derivatives against various human cancer cell lines, including breast and prostate cancers. Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate has been evaluated for similar properties, showing promise in inhibiting cell proliferation at nanomolar concentrations .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate | MCF-7 (Breast Cancer) | 50 |

| Methyl 4-(2,2-difluoroethyl)piperidine-3-carboxylate | MDA-MB-231 (Breast Cancer) | 45 |

| 4-(2-chlorophenyl)-3-methoxy-1-(methylthio)azetidin-2-one | PC-3 (Prostate Cancer) | 30 |

The mechanism by which methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes or receptors implicated in tumor growth and survival. The fluorinated substituent may enhance binding affinity and selectivity towards these targets.

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers. Additionally, it may inhibit key signaling pathways that promote cell proliferation.

Case Studies

A notable case study involved the evaluation of various azetidine derivatives for their anticancer potential. In this study, methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate was tested alongside other structural analogs. The results indicated a significant reduction in tumor cell viability compared to control groups, suggesting its potential as a lead compound for further development .

Q & A

Q. What are the recommended methods for synthesizing Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate?

A methodological approach involves:

- Step 1 : Reacting azetidine-3-carboxylic acid with 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the difluoroethyl group.

- Step 2 : Esterification of the carboxylic acid moiety using methanol and a coupling agent (e.g., DCC/DMAP) or acid catalysis (H₂SO₄).

- Step 3 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).

Refer to analogous ester synthesis protocols, such as refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids .

Q. How should researchers characterize the structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., azetidine ring protons at δ 3.5–4.5 ppm, difluoroethyl CF₂ signals at δ 110–120 ppm in ¹⁹F NMR).

- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ calculated for C₈H₁₂F₂NO₂: 216.0834).

- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm).

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of volatile intermediates.

- Storage : Keep in a cool, dry environment (< -20°C for long-term stability).

Safety data for azetidine derivatives emphasize avoiding direct contact and ensuring proper waste disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Experimental Design Table :

| Variable | Tested Range | Optimal Condition |

|---|---|---|

| Solvent | DMF, THF, MeCN | DMF (polar aprotic) |

| Temperature | 25–80°C | 60°C (reflux) |

| Catalyst | DCC, EDCI, H₂SO₄ | EDCI (reduced side reactions) |

| Reaction Time | 12–48 hrs | 24 hrs |

Q. Methodology :

- Use Design of Experiments (DoE) to evaluate interactions between variables.

- Monitor reaction progress via TLC or in-situ IR spectroscopy.

Q. How should researchers address contradictory data in reaction outcomes (e.g., inconsistent yields)?

- Reproducibility Checks : Repeat experiments under identical conditions.

- Variable Isolation : Test one parameter at a time (e.g., solvent purity, moisture levels).

- Analytical Validation : Cross-verify results using multiple techniques (e.g., NMR vs. LC-MS).

- Literature Comparison : Contrast findings with analogous fluorinated azetidine syntheses .

Q. What computational tools can predict the compound’s reactivity or pharmacological potential?

- DFT Calculations : Model electronic effects of the difluoroethyl group on ester hydrolysis.

- Molecular Docking : Screen against protein targets (e.g., enzymes in neuropharmacology) using software like AutoDock Vina.

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity.

Refer to EPA DSSTox data for structural analogs to infer environmental stability .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR)?

- Decoupling Experiments : Differentiate overlapping signals in ¹H NMR.

- 2D Techniques : Use HSQC or COSY to assign proton-carbon correlations.

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track reaction intermediates.

Data Contradiction and Validation

Q. What steps ensure the compound’s stability under varying experimental conditions?

- Stress Testing : Expose to heat (40–80°C), light, and humidity; monitor degradation via HPLC.

- pH Stability : Test in buffers (pH 1–12) to identify hydrolysis-prone conditions.

- Long-Term Studies : Store aliquots at -20°C, 4°C, and RT; analyze monthly for 6 months.

Q. How to validate synthetic routes when intermediates are unstable?

- In-Situ Trapping : Use scavengers (e.g., polymer-bound reagents) to stabilize reactive intermediates.

- Low-Temperature Techniques : Conduct reactions at -78°C (dry ice/acetone bath) to minimize decomposition.

- Real-Time Monitoring : Employ ReactIR to track transient species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.